Canertinib

Overview

Description

Mechanism of Action

Target of Action

Canertinib is a pan-erbB tyrosine kinase inhibitor . It primarily targets the Epidermal Growth Factor Receptor (EGFR) , Human Epidermal growth factor Receptor 2 (HER2) , and ErbB-4 . These receptors are members of the protein tyrosine kinase family, and their malfunction can lead to various types of cancer .

Mode of Action

This compound interacts with its targets by inhibiting the phosphorylation of both Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (AKT) . This effectively inhibits the growth of esophageal squamous cell carcinoma which co-expresses both EGFR and HER2 .

Biochemical Pathways

The inhibition of EGFR, HER2, and ErbB-4 by this compound disrupts the signaling pathways of all EGFR family members, which includes HER1, HER2, HER3, and HER4 . This disruption affects tumor metabolism, proliferation, and hypoxia .

Result of Action

The action of this compound significantly affects tumor metabolism, proliferation, and hypoxia as determined by PET . It has been shown to effectively inhibit the growth of esophageal squamous cell carcinoma .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, this compound has been reported as a substrate for the transporter protein OATP1B3 . Interaction of this compound with OATP1B3 may alter its hepatic disposition and can lead to transporter mediated drug-drug interactions .

Biochemical Analysis

Biochemical Properties

Canertinib interacts with several enzymes and proteins, including the ErbB family of receptors, which includes EGFR (ErbB1), HER-2 (ErbB2), and ErbB4 . It demonstrates activity against all catalytically active members of the ErbB family . The nature of these interactions involves the inhibition of tyrosine kinase activity, which is crucial for the activation of these receptors .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It effectively inhibits the growth of esophageal squamous cell carcinoma, which co-expresses both EGFR and HER2, by inhibiting the phosphorylation of both MAPK and AKT . This inhibition disrupts the signaling pathways that these proteins are involved in, affecting cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves the inhibition of tyrosine kinase activity in the ErbB family of receptors . This inhibition prevents the phosphorylation of intracellular tyrosine residues, disrupting the activation of diverse signaling pathways . This results in changes in gene expression and impacts the function of the cell at the molecular level .

Temporal Effects in Laboratory Settings

It is known that this compound treatment significantly affects tumor metabolism, proliferation, and hypoxia as determined by PET .

Dosage Effects in Animal Models

In a zebrafish model, a significant dose-dependent this compound ototoxicity was observed . This compound ototoxicity was further confirmed in two mouse models with different genetic backgrounds .

Metabolic Pathways

It is known that this compound inhibits the tyrosine kinase activity of the ErbB family of receptors, which are involved in various cellular signaling pathways .

Transport and Distribution

This compound has been reported as a substrate for the transporter protein OATP1B3 . Interaction of this compound with OATP1B3 may alter its hepatic disposition and can lead to transporter-mediated drug-drug interactions .

Subcellular Localization

The ErbB receptors, which this compound targets, are localized to the cell membrane where they are activated by ligand to trigger a network of signaling pathways .

Preparation Methods

Chemical Reactions Analysis

Canertinib undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different quinazoline derivatives.

Reduction: Reduction reactions can modify the quinazoline ring, affecting its biological activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Scientific Research Applications

Canertinib has been extensively studied for its applications in:

Chemistry: As a model compound for studying irreversible inhibitors and their interactions with target proteins.

Biology: Investigating the role of tyrosine kinases in cellular signaling and cancer progression.

Industry: Development of targeted therapies and personalized medicine approaches.

Comparison with Similar Compounds

Canertinib is part of a class of compounds known as pan-ErbB inhibitors. Similar compounds include:

Biological Activity

Canertinib, also known as CI-1033, is an irreversible, non-selective inhibitor of the epidermal growth factor receptor (EGFR) and other members of the ERBB family. It has been investigated for its potential therapeutic applications in various cancers, particularly those driven by aberrant EGFR signaling. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in preclinical and clinical studies, and associated case studies.

This compound functions by irreversibly binding to the tyrosine kinase domain of EGFR, leading to inhibition of receptor autophosphorylation. This blockade results in decreased downstream signaling through pathways such as MAPK and PI3K/Akt, which are crucial for cell proliferation and survival.

Key Features

- Type : Irreversible EGFR inhibitor

- IC50 : Approximately 7.4 nM for EGFR .

- Targeted Pathways : Inhibits autophosphorylation of erbB2 and blocks downstream signaling pathways.

In Vitro Studies

- Cell Proliferation Inhibition : this compound has shown significant inhibition of cell proliferation in various cancer cell lines. For instance, in ovarian cancer cell lines OVCAR-5 and SKOV-3, combined treatment with this compound and a c-Met inhibitor (PHA665752) resulted in a marked reduction in the expression of proliferative markers such as PCNA .

- Signaling Pathway Modulation : The treatment with this compound significantly reduced levels of phosphorylated EGFR (p-EGFR) and total EGFR expression. Additionally, it affected downstream signaling proteins like Akt and Erk, indicating its broad impact on cellular signaling networks .

In Vivo Studies

Preclinical models have demonstrated that this compound can induce ototoxicity at certain doses, as observed in zebrafish and mouse models. This effect underscores the importance of dose management in therapeutic applications .

Efficacy in Clinical Trials

This compound has been evaluated in various clinical settings:

- Phase II Trials : Initial trials suggested that this compound could be effective in patients with advanced solid tumors. However, comprehensive data on patient outcomes remain limited.

- Adverse Effects : Common adverse effects reported include diarrhea, asthenia, stomatitis, and rash; however, specific studies on ototoxicity have not been extensively documented in clinical settings .

Table 1: Summary of Clinical Findings

| Study Type | Population | Dosage | Results |

|---|---|---|---|

| Phase II Trials | Advanced solid tumors | 450 mg/day | Mixed results; need for further investigation |

| Preclinical Models | Zebrafish & mice | 30 mg/kg/day | Induced ototoxicity at higher doses |

| Combination Study | Ovarian cancer cells | 3 µM + 1 µM | Significant reduction in PCNA expression |

Case Studies

Several case studies have highlighted the potential utility of this compound:

- Ovarian Cancer Treatment : A combination therapy involving this compound demonstrated greater efficacy than single-agent treatments in reducing tumor growth markers in ovarian cancer models .

- Resistance Mechanisms : Research indicates that while this compound is effective against certain mutations, resistance can develop over time, necessitating ongoing research into combination therapies or next-generation inhibitors .

Properties

IUPAC Name |

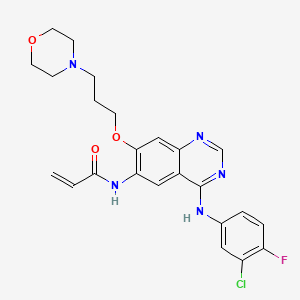

N-[4-(3-chloro-4-fluoroanilino)-7-(3-morpholin-4-ylpropoxy)quinazolin-6-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClFN5O3/c1-2-23(32)30-21-13-17-20(14-22(21)34-9-3-6-31-7-10-33-11-8-31)27-15-28-24(17)29-16-4-5-19(26)18(25)12-16/h2,4-5,12-15H,1,3,6-11H2,(H,30,32)(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZCMEYTWSXEPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClFN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048943 | |

| Record name | Canertinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

CI-1033 effectively inhibits the growth of esophageal squamous cell carcinoma which co-expresses both EGFR and HER2 with the inhibition of phosphorylation of both MAPK and AKT. Some studies suggest that CI-1033 holds significant clinical potential in esophageal cancer. | |

| Record name | Canertinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05424 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

267243-28-7 | |

| Record name | Canertinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=267243-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Canertinib [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0267243287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Canertinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05424 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Canertinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C78W1K5ASF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.